molecular formula C12H16F2O2 B1377693 1-(2,2-Diethoxyethyl)-2,4-difluorobenzene CAS No. 1443342-21-9

1-(2,2-Diethoxyethyl)-2,4-difluorobenzene

Cat. No.: B1377693
CAS No.: 1443342-21-9
M. Wt: 230.25 g/mol
InChI Key: HANYTLJFPJHBKS-UHFFFAOYSA-N
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Description

1-(2,2-Diethoxyethyl)-2,4-difluorobenzene is an organic compound with the molecular formula C12H16F2O2 It is characterized by the presence of a benzene ring substituted with two fluorine atoms and a 2,2-diethoxyethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,2-Diethoxyethyl)-2,4-difluorobenzene typically involves the reaction of 2,4-difluorobenzaldehyde with diethyl orthoformate in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate acetal, which is then hydrolyzed to yield the desired product. The reaction conditions generally include:

    Temperature: Room temperature to 60°C

    Catalyst: Acidic catalysts such as p-toluenesulfonic acid

    Solvent: Organic solvents like dichloromethane or toluene

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems for monitoring and controlling reaction parameters ensures high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions: 1-(2,2-Diethoxyethyl)-2,4-difluorobenzene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.

    Reduction: Reduction reactions using reducing agents such as lithium aluminum hydride can convert the compound into alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the fluorine-substituted positions, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic medium

    Reduction: Lithium aluminum hydride in anhydrous ether

    Substitution: Sodium hydride in dimethylformamide

Major Products:

    Oxidation: 2,4-difluorobenzoic acid

    Reduction: 1-(2,2-diethoxyethyl)-2,4-difluorobenzyl alcohol

    Substitution: Various substituted benzene derivatives

Scientific Research Applications

1-(2,2-Diethoxyethyl)-2,4-difluorobenzene has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in the development of pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2,2-Diethoxyethyl)-2,4-difluorobenzene involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile in nucleophilic substitution reactions, where it reacts with nucleophiles to form new chemical bonds. The presence of fluorine atoms enhances its reactivity and stability, making it a valuable compound in various chemical processes.

Comparison with Similar Compounds

  • 1-(2,2-Diethoxyethyl)benzene
  • 2,4-Difluorobenzaldehyde
  • 1-(2,2-Dimethoxyethyl)-2,4-difluorobenzene

Comparison: 1-(2,2-Diethoxyethyl)-2,4-difluorobenzene is unique due to the presence of both diethoxyethyl and difluorobenzene groups This combination imparts distinct chemical properties, such as increased reactivity and stability, compared to similar compounds

Properties

IUPAC Name

1-(2,2-diethoxyethyl)-2,4-difluorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16F2O2/c1-3-15-12(16-4-2)7-9-5-6-10(13)8-11(9)14/h5-6,8,12H,3-4,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HANYTLJFPJHBKS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(CC1=C(C=C(C=C1)F)F)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16F2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401256636
Record name Benzene, 1-(2,2-diethoxyethyl)-2,4-difluoro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401256636
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1443342-21-9
Record name Benzene, 1-(2,2-diethoxyethyl)-2,4-difluoro-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1443342-21-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzene, 1-(2,2-diethoxyethyl)-2,4-difluoro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401256636
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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